5-methoxy-2-(4-methoxyphenyl)-N-(4-(N-methylacetamido)phenyl)benzofuran-3-carboxamide

Description

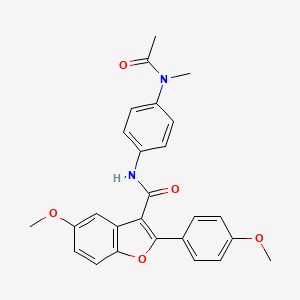

The compound 5-methoxy-2-(4-methoxyphenyl)-N-(4-(N-methylacetamido)phenyl)benzofuran-3-carboxamide features a benzofuran core substituted at positions 2 and 5 with methoxy and 4-methoxyphenyl groups, respectively. The carboxamide moiety is further modified with a 4-(N-methylacetamido)phenyl group. This structure combines electron-donating methoxy groups and a polar acetamido substituent, which may influence solubility, binding interactions, and metabolic stability.

Properties

Molecular Formula |

C26H24N2O5 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C26H24N2O5/c1-16(29)28(2)19-9-7-18(8-10-19)27-26(30)24-22-15-21(32-4)13-14-23(22)33-25(24)17-5-11-20(31-3)12-6-17/h5-15H,1-4H3,(H,27,30) |

InChI Key |

LHSRSWAFQCWDIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-METHOXY-2-(4-METHOXYPHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzofuran ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

5-METHOXY-2-(4-METHOXY-PHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the benzofuran ring. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, which involve mitochondrial signaling and the regulation of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : Treatment with this compound has shown to induce S-phase arrest in cancer cells, effectively inhibiting their proliferation.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of this compound against human lung cancer cell lines (A549, HCC827, NCI-H358). The results are summarized below:

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | A549 | 5.0 | High activity |

| Compound B | HCC827 | 6.5 | Moderate activity |

| This compound | NCI-H358 | 7.0 | Promising candidate |

These findings suggest that the compound may possess antitumor properties comparable to established chemotherapeutic agents.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro studies have demonstrated its effectiveness against several bacterial strains. The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

The biological activity of 5-methoxy-2-(4-methoxyphenyl)-N-(4-(N-methylacetamido)phenyl)benzofuran-3-carboxamide is hypothesized to involve interaction with cellular targets such as DNA and proteins involved in cell proliferation and apoptosis. Studies suggest that it may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Mechanism of Action

The mechanism of action of 5-METHOXY-2-(4-METHOXY-PHENYL)-N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Structural Features:

- Benzofuran Core : Provides rigidity and aromaticity, common in bioactive molecules.

- N-Methylacetamido Group : Introduces a hydrogen-bond acceptor and may improve pharmacokinetic properties.

Multicomponent Reactions: Using Meldrum’s acid, aryl glyoxals, and phenolic derivatives to form the benzofuran core .

Functionalization : Subsequent modifications (e.g., amidation, halogenation) to introduce substituents .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related benzofuran carboxamides:

Key Observations:

Substituent Effects on Polarity: The target compound’s dual methoxy and acetamido groups likely improve aqueous solubility compared to analogs with ethoxy () or hydrophobic substituents ().

Synthetic Accessibility :

- The benzofuran core is commonly synthesized via multicomponent reactions (), but substituent introduction requires tailored steps (e.g., hydrogenation for deprotection in , sulfonamidation in ).

Functional Group Impact :

Biological Activity

5-Methoxy-2-(4-methoxyphenyl)-N-(4-(N-methylacetamido)phenyl)benzofuran-3-carboxamide, also referred to as (R)-YNT-3708, is a synthetic organic compound notable for its selective agonistic activity on the orexin 1 receptor (OX1R). This compound has garnered attention in pharmacological research due to its potential therapeutic applications in sleep disorders, pain management, and metabolic regulation.

Chemical Structure

The chemical structure of (R)-YNT-3708 can be represented as follows:

(R)-YNT-3708 acts primarily as an OX1 receptor agonist. The orexin system plays a critical role in regulating various physiological processes, including arousal, appetite, and energy metabolism. Activation of OX1R has been associated with increased wakefulness and potential antidepressant effects.

Potency and Selectivity

In recent studies, (R)-YNT-3708 demonstrated a potent EC50 value of 7.48 nM for OX1R, indicating strong receptor activation. The compound exhibited a selectivity ratio of approximately 22.5 when compared to the orexin 2 receptor (OX2R), highlighting its potential for targeted therapeutic effects without the side effects associated with broader receptor activation .

Antinociceptive Effects

Research has shown that (R)-YNT-3708 possesses antinociceptive properties. In animal models, it was observed to reduce pain perception through OX1R activation, suggesting its utility in pain management therapies . The agonistic action on OX1R is believed to modulate pain pathways in the central nervous system.

Reinforcing Effects

The compound has also been linked to reinforcing effects, which may have implications for addiction treatment. By enhancing the signaling through OX1R, (R)-YNT-3708 may influence reward pathways in the brain, potentially offering new avenues for addressing substance use disorders .

Case Studies and Experimental Data

Several studies have investigated the biological activities of (R)-YNT-3708:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.